1-Fluoro-5-isocyanato-2,4-dimethoxybenzene
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Overview
Description
1-Fluoro-5-isocyanato-2,4-dimethoxybenzene is an aromatic compound characterized by the presence of fluorine, isocyanate, and methoxy groups attached to a benzene ring
Preparation Methods
The synthesis of 1-Fluoro-5-isocyanato-2,4-dimethoxybenzene typically involves multi-step reactions starting from commercially available precursorsIndustrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings, and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
1-Fluoro-5-isocyanato-2,4-dimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the fluorine atom, which is an electron-withdrawing group.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Oxidation and Reduction: The methoxy groups can undergo oxidation to form corresponding quinones, while reduction reactions can target the isocyanate group to form amines
Common reagents and conditions used in these reactions include strong bases or acids, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Fluoro-5-isocyanato-2,4-dimethoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of polymers and advanced materials with specific properties, such as enhanced thermal stability and chemical resistance.
Biological Studies: It is employed in the study of enzyme mechanisms and protein modifications due to its reactive isocyanate group
Mechanism of Action
The mechanism by which 1-Fluoro-5-isocyanato-2,4-dimethoxybenzene exerts its effects involves the reactivity of its functional groups. The isocyanate group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications that can alter their function. The fluorine atom’s electron-withdrawing nature can influence the compound’s reactivity and stability, making it a valuable tool in mechanistic studies .
Comparison with Similar Compounds
Similar compounds to 1-Fluoro-5-isocyanato-2,4-dimethoxybenzene include:
1,2-Difluoro-4,5-dimethoxybenzene: This compound has two fluorine atoms and is used in the synthesis of molecular crystals with solid-state lithium ion conductivity.
1,4-Difluoro-2,5-dimethoxybenzene: Known for its use in the formation of long-lived radical cation salts, this compound also features two fluorine atoms and methoxy groups.
2-Fluoro-1,4-dimethoxybenzene: Utilized as an intermediate in organic synthesis, pharmaceuticals, and agrochemicals.
The uniqueness of this compound lies in its combination of functional groups, which provides a distinct reactivity profile and a wide range of applications in various scientific fields.
Properties
CAS No. |
625119-43-9 |
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Molecular Formula |
C9H8FNO3 |
Molecular Weight |
197.16 g/mol |
IUPAC Name |
1-fluoro-5-isocyanato-2,4-dimethoxybenzene |
InChI |
InChI=1S/C9H8FNO3/c1-13-8-4-9(14-2)7(11-5-12)3-6(8)10/h3-4H,1-2H3 |
InChI Key |
RTAGXLCXKQXEQI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1N=C=O)F)OC |
Origin of Product |
United States |
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